Product packaging for 2-(3-Chlorophenyl)-3-methylbutanoic acid(Cat. No.:CAS No. 55776-79-9)

2-(3-Chlorophenyl)-3-methylbutanoic acid

Cat. No.: B2718437
CAS No.: 55776-79-9
M. Wt: 212.67
InChI Key: PDDSUKSQBULCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance within Advanced Organic Synthesis

Substituted phenylalkanoic acids are a significant class of compounds in advanced organic synthesis. They often serve as crucial intermediates in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The presence of a chlorine atom on the phenyl ring and a chiral center at the alpha-position of the carboxylic acid provides multiple points for synthetic modification. The specific placement of the chlorine atom at the meta position can influence the electronic properties and reactivity of the aromatic ring, which can be exploited in various synthetic transformations.

Historical Perspective of Carboxylic Acid Derivatives in Fine Chemical Production

The history of carboxylic acid derivatives is deeply rooted in the development of organic chemistry. britannica.com Early work focused on the isolation of these compounds from natural sources. libretexts.org For instance, butyric acid was first obtained from butter, giving it its name. britannica.com Over time, the focus shifted to the synthesis of novel carboxylic acids and their derivatives, which became foundational to the fine chemical industry. These compounds are integral to the production of a wide range of products, including polymers, dyes, perfumes, and pharmaceuticals. britannica.comwikipedia.orgbyjus.com The development of synthetic methodologies for carboxylic acid derivatives has been a major driver of innovation in chemical manufacturing, enabling the creation of molecules with tailored properties.

Structural Features and Stereochemical Considerations of 2-(3-Chlorophenyl)-3-methylbutanoic acid

The molecular structure of this compound presents several key features that are of interest to chemists. The molecule's fundamental properties are derived from its chemical formula, C11H13ClO2. uni.lu

Structural Data for this compound

Property Value
Molecular Formula C11H13ClO2
Monoisotopic Mass 212.06041 Da

This data is sourced from PubChem. uni.lu

A critical aspect of the structure of this compound is the presence of a stereocenter at the second carbon of the butanoic acid chain. This carbon is bonded to four different groups: a hydrogen atom, a carboxyl group, an isopropyl group, and a 3-chlorophenyl group. Consequently, the molecule is chiral and can exist as a pair of enantiomers, (R)-2-(3-chlorophenyl)-3-methylbutanoic acid and (S)-2-(3-chlorophenyl)-3-methylbutanoic acid.

Predicted Collision Cross Section (CCS) Data

Adduct m/z Predicted CCS (Ų)
[M+H]+ 213.06769 143.4
[M+Na]+ 235.04963 150.8
[M-H]- 211.05313 145.8
[M+NH4]+ 230.09423 162.4

This data, calculated using CCSbase, provides theoretical values for the ion's shape and size in the gas phase. uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClO2 B2718437 2-(3-Chlorophenyl)-3-methylbutanoic acid CAS No. 55776-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenyl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-7(2)10(11(13)14)8-4-3-5-9(12)6-8/h3-7,10H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDSUKSQBULCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Synthesis of 2 3 Chlorophenyl 3 Methylbutanoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For 2-(3-Chlorophenyl)-3-methylbutanoic acid, two primary disconnections are considered.

The most logical disconnections for the target molecule are at the Cα-C(aryl) bond and the Cα-COOH bond.

Disconnection 1 (Cα-C(aryl)): Breaking the bond between the chiral center and the 3-chlorophenyl ring generates a (3-chlorophenyl) synthon and an α-carboxyisopropyl synthon. The corresponding chemical equivalents would be a 3-chlorophenyl organometallic reagent (like a Grignard reagent) and a derivative of 2-formyl-3-methylbutanoic acid, or an electrophilic source of the chlorophenyl group reacting with an enolate of an isopropyl-substituted ester.

Disconnection 2 (Cα-COOH): This disconnection, a type of functional group interconversion (FGI), points to precursors where the carboxylic acid is masked. amazonaws.com A primary precursor identified through this strategy is 2-(3-chlorophenyl)-3-methylbutanenitrile. This nitrile can be synthesized and subsequently hydrolyzed to the desired carboxylic acid. Another precursor could be the corresponding aldehyde, 2-(3-chlorophenyl)-3-methylbutanal, which can be oxidized to the final product.

These analyses lead to the primary precursors detailed in the subsequent sections: 3-chlorobenzaldehyde, 3-chlorophenylacetonitrile, and organometallic reagents derived from 3-chlorohalogenated benzenes.

Classical Synthetic Approaches

Classical methods provide robust and well-established routes to the target compound, often focusing on yield and scalability over stereochemical control.

Grignard reagents offer a powerful method for forming carbon-carbon bonds. libretexts.org One effective strategy involves the carboxylation of a suitable Grignard reagent.

Preparation of the Grignard Reagent: An appropriate alkyl or aryl halide is reacted with magnesium metal in an ether solvent (like diethyl ether or THF) to form the organomagnesium compound. quora.com

Carboxylation: The Grignard reagent, a strong nucleophile, attacks the electrophilic carbon of carbon dioxide (CO₂), often from dry ice. libretexts.org

Acidic Workup: A final step using a strong aqueous acid protonates the resulting carboxylate salt to yield the final carboxylic acid. libretexts.org

For the synthesis of this compound, the pathway would involve creating a Grignard reagent from 1-bromo-3-chlorobenzene (B44181) and reacting it with an appropriate α-haloester, followed by hydrolysis. A more direct, though potentially challenging, route is the reaction of isopropylmagnesium bromide with 3-chlorophenylacetic acid derivatives.

The hydrolysis of a nitrile is a common and reliable method for preparing carboxylic acids. libretexts.org The reaction proceeds in two stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. chemistrysteps.comyoutube.com This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The nitrile is typically heated under reflux with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.org The reaction yields the free carboxylic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). libretexts.org This initially produces a carboxylate salt and ammonia. To obtain the free carboxylic acid, the solution must be subsequently acidified with a strong acid. libretexts.org

The necessary precursor, 2-(3-chlorophenyl)-3-methylbutanenitrile, can be prepared by the alkylation of 3-chlorophenylacetonitrile with an isopropyl halide under basic conditions.

Table 1: General Conditions for Nitrile Hydrolysis

Catalyst Reagents Conditions Intermediate Product Final Product (after workup)
Acid Aqueous HCl or H₂SO₄ Heat (reflux) Amide Carboxylic Acid

| Base | Aqueous NaOH or KOH | Heat (reflux) | Carboxylate Salt | Carboxylic Acid |

A versatile, multi-step synthesis starting from an aromatic aldehyde can be adapted to produce this compound. A patented process for the 4-chloro isomer provides a clear blueprint for this pathway. google.com The sequence begins with 3-chlorobenzaldehyde.

Aldol Condensation: 3-Chlorobenzaldehyde is reacted with propionaldehyde (B47417) in the presence of a base (e.g., sodium hydroxide) to form 3-(3-chlorophenyl)-2-methylpropenal.

Hydrogenation: The unsaturated aldehyde is hydrogenated, typically using a nickel-containing catalyst, to yield the saturated alcohol, 3-(3-chlorophenyl)-2-methylpropanol. google.com

Dehydration: The alcohol is dehydrated using an acid catalyst (e.g., sulfuric acid) to form an isomeric mixture of 1-(3-chlorophenyl)-2-methylpropene-1 and 1-(3-chlorophenyl)-2-methylpropene-2.

Isomerization: The mixture is treated with acid to enrich the more stable isomer, 1-(3-chlorophenyl)-2-methylpropene-1.

Hydroformylation: The resulting alkene undergoes hydroformylation (reaction with carbon monoxide and hydrogen) to produce a mixture of aldehydes, with 2-(3-chlorophenyl)-3-methylbutanal as the major product.

Oxidation: The final step involves the oxidation of the aldehyde to the carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide. google.com

Table 2: Multi-Step Synthesis from 3-Chlorobenzaldehyde

Step Reaction Type Starting Material Key Reagents Product
1 Aldol Condensation 3-Chlorobenzaldehyde Propionaldehyde, NaOH 3-(3-Chlorophenyl)-2-methylpropenal
2 Hydrogenation 3-(3-Chlorophenyl)-2-methylpropenal H₂, Ni catalyst 3-(3-Chlorophenyl)-2-methylpropanol
3 Dehydration 3-(3-Chlorophenyl)-2-methylpropanol H₂SO₄ 1-(3-Chlorophenyl)-2-methylpropene
4 Hydroformylation 1-(3-Chlorophenyl)-2-methylpropene CO, H₂ 2-(3-Chlorophenyl)-3-methylbutanal

| 5 | Oxidation | 2-(3-Chlorophenyl)-3-methylbutanal | KMnO₄ | this compound |

Enantioselective and Diastereoselective Synthesis of this compound

Producing a single enantiomer of this compound requires specialized asymmetric synthesis techniques, as the α-carbon is a chiral center.

One promising approach is the biocatalytic hydrolysis of the corresponding nitrile. Research on related compounds has shown that certain microorganisms can selectively hydrolyze one enantiomer of a racemic nitrile, leaving the other unreacted or converting it to the corresponding amide. For instance, microorganisms like Rhodococcus sp. have been used for the kinetic resolution of 2-aryl-3-methylbutyronitriles. researchgate.net This enzymatic process can yield both (R)-amides and (S)-acids with high enantiomeric excess. researchgate.net The stereochemistry is primarily determined by the amidase enzyme involved in the second step of the hydrolysis. researchgate.net

Another strategy involves the use of chiral auxiliaries. An achiral starting material, such as 3-chlorophenylacetic acid, can be attached to a chiral molecule (the auxiliary). The presence of the auxiliary directs the subsequent alkylation with an isopropyl group to one face of the molecule, creating a diastereomeric excess. Finally, removal of the chiral auxiliary yields the enantiomerically enriched carboxylic acid.

Asymmetric Catalysis for Stereocenter Formation

Asymmetric catalysis is a premier strategy for establishing the chiral center at the C2 position of this compound with high enantiomeric purity. This approach utilizes a small amount of a chiral catalyst to convert achiral starting materials into a chiral product, offering an efficient and atom-economical route. umontreal.ca

One of the most effective methods involves the asymmetric hydrogenation or transfer hydrogenation of a corresponding α,β-unsaturated carboxylic acid precursor. Chiral transition metal complexes, particularly those based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands, are widely employed. For instance, a ruthenium-based catalyst bearing a chiral BINAP-type ligand can effectively reduce the double bond of (E)-2-(3-chlorophenyl)-3-methylbut-2-enoic acid with high enantioselectivity. The choice of catalyst, solvent, and reaction conditions is critical for achieving optimal results.

Another prominent strategy is the asymmetric alkylation of an enolate derived from a 3-chlorophenylacetic acid ester. elsevierpure.com Phase-transfer catalysis (PTC) represents a powerful tool in this context. Chiral quaternary ammonium salts derived from Cinchona alkaloids can mediate the alkylation of a suitable ester with an isopropyl halide, directing the approach of the electrophile to generate the desired stereoisomer.

The table below illustrates typical catalysts and conditions used in asymmetric synthesis for related compounds, which are applicable to the target molecule.

Catalyst SystemReaction TypeSubstrate TypeTypical Enantiomeric Excess (ee)Reference
Ru(OAc)₂[(R)-BINAP]Asymmetric Hydrogenationα,β-Unsaturated Acid>95% mdpi.commdpi.com
Chiral Phosphoric AcidFriedel-Crafts AlkylationIndole/Furan derivatives90-99% mdpi.com
Maruoka CatalystEnantioselective AlkylationN-protected alanine (B10760859) esterHigh elsevierpure.com
L-proline derivativesAsymmetric Mannich ReactionAldimines and ketonesModerate to High mdpi.commdpi.com

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a robust and reliable method for controlling stereochemistry during the synthesis of this compound. wikipedia.org This strategy involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The steric and electronic properties of the auxiliary then direct subsequent reactions to occur on a specific face of the molecule, leading to a high degree of diastereoselectivity. sigmaaldrich.com

A common approach involves the acylation of a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, with 3-chlorophenylacetyl chloride. sigmaaldrich.comnih.gov The resulting imide is then deprotonated to form a stereochemically defined enolate. Alkylation of this enolate with an isopropyl halide (e.g., 2-iodopropane) proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. Finally, the auxiliary is cleaved, typically via hydrolysis, to yield the enantiomerically enriched this compound and recover the auxiliary for reuse. nih.gov

General Scheme for Chiral Auxiliary Use:

Attachment: The prochiral acid chloride is attached to the chiral auxiliary.

Diastereoselective Reaction: The key bond-forming step (e.g., alkylation) is performed.

Cleavage: The chiral auxiliary is removed to yield the final chiral product. nih.gov

The choice of auxiliary is critical, as it influences the stereochemical outcome and the ease of removal. Pseudoephenamine has emerged as a superior alternative to pseudoephedrine in many cases, offering high diastereoselectivities, particularly in the formation of quaternary carbon centers, and producing derivatives that are more likely to be crystalline. nih.gov

Chemoenzymatic Synthetic Routes for Chiral Enantiomers

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions to create efficient pathways to single enantiomers. nih.gov For this compound, enzymes can be used for kinetic resolution of a racemic mixture or for the asymmetric transformation of a prochiral substrate.

In a kinetic resolution approach, a racemic mixture of this compound or its ester derivative is treated with a lipase (B570770), such as Candida antarctica lipase B (CAL-B). mdpi.com The enzyme selectively catalyzes the hydrolysis (or esterification) of one enantiomer at a much faster rate than the other. This allows for the separation of the unreacted, enantiomerically enriched starting material from the transformed product. While this method is highly effective, its maximum theoretical yield for a single enantiomer is 50%.

Alternatively, an asymmetric reduction of a ketone precursor, such as 1-(3-chlorophenyl)-2-methylpropan-1-one, can be achieved using ketoreductases (KREDs). nih.gov These enzymes, often used with a cofactor regeneration system, can reduce the carbonyl group to a hydroxyl group with exceptionally high enantioselectivity. The resulting chiral alcohol can then be further transformed through chemical steps into the target carboxylic acid. By selecting stereocomplementary enzymes, it is possible to synthesize either the (R)- or (S)-enantiomer of the final product. researchgate.netresearchgate.net

Enzyme ClassTransformationSubstrateKey Advantage
Lipases (e.g., CAL-B)Kinetic Resolution (Esterification/Hydrolysis)Racemic ester/acidHigh enantioselectivity, mild conditions
Ketoreductases (KREDs)Asymmetric ReductionProchiral ketoneAccess to both enantiomers, very high ee
Ene-reductases (ERs)Asymmetric C=C Reductionα,β-Unsaturated esterHigh stereoselectivity for C-C bond formation

Modern and Sustainable Synthetic Strategies

Green Chemistry Principles in the Production of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. sigmaaldrich.commsu.edu This involves a holistic approach to route design, considering factors from starting materials to final product. magtech.com.cn

Key Green Chemistry Principles Applied:

Prevention: Designing syntheses to prevent waste generation is preferable to treating waste after it has been created. sigmaaldrich.commsu.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Asymmetric catalytic methods are often superior to chiral auxiliary approaches in this regard. sigmaaldrich.com

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. youtube.com This includes avoiding solvents like dichloromethane (B109758) or benzene (B151609) in favor of greener alternatives like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. encyclopedia.pub

Catalysis: The use of catalytic reagents (including enzymes) is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste. sigmaaldrich.comatiner.gr

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements. atiner.gr

For example, a chemoenzymatic route using an immobilized enzyme in a reusable solvent aligns well with these principles by reducing waste, using a recyclable catalyst, and often proceeding under mild conditions. nih.gov

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, offers significant advantages over traditional batch manufacturing for the synthesis of this compound, particularly in terms of safety, efficiency, and scalability. d-nb.infoeuropa.eu In a flow system, reagents are pumped through a network of tubes and reactors, where mixing and reaction occur continuously. mdpi.com

Advantages of Flow Chemistry:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. This is crucial when dealing with highly exothermic reactions or unstable intermediates. europa.eupharmtech.com

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for precise temperature control and efficient mixing, which can lead to higher yields, fewer byproducts, and faster reaction times. europa.eu

Scalability: Scaling up a flow process involves running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. nih.gov

Automation: Flow systems can be fully automated, allowing for precise control over reaction parameters and real-time monitoring, leading to improved consistency and product quality. d-nb.info

A multi-step synthesis of a related pharmaceutical ingredient could be telescoped into a continuous sequence, where the output of one reactor flows directly into the next. mdpi.com For instance, an asymmetric alkylation followed by an in-line purification and subsequent hydrolysis could be integrated into a single, seamless process, significantly reducing manual handling and production time. nih.gov

Optimization of Reaction Conditions and Yield for Industrial Scale-Up

Transitioning a synthetic route for this compound from the laboratory to an industrial scale requires rigorous optimization of reaction conditions to maximize yield, minimize cost, and ensure process safety and robustness. researchgate.netresearchgate.net This involves a systematic study of various reaction parameters.

Parameters for Optimization:

Solvent: The choice of solvent affects reactant solubility, reaction rate, and product isolation. Optimization involves screening a range of solvents to find one that provides high yield while being cost-effective and environmentally acceptable. researchgate.net

Temperature: Reaction temperature significantly influences reaction kinetics and selectivity. An optimal temperature is identified that provides a reasonable reaction rate without promoting the formation of undesirable byproducts. researchgate.net

Reactant and Catalyst Loading: The stoichiometry of reactants and the loading of the catalyst are adjusted to minimize the use of expensive materials while maintaining high conversion and selectivity.

Reaction Time: The reaction is monitored over time to determine the point at which maximum yield is achieved, avoiding unnecessarily long cycle times or product degradation. researchgate.net

Design of Experiments (DoE) is a statistical tool often employed to efficiently explore the effects of multiple variables simultaneously. The data gathered from such studies can be used to build a model that predicts the optimal conditions for achieving the desired yield and purity on a large scale.

The following table shows a hypothetical example of an optimization study for a key synthetic step.

EntrySolventTemperature (°C)Catalyst Loading (mol%)Time (h)Yield (%)
1Toluene802.01275
2Ethanol602.01282
3Ethanol802.01285
4Ethanol801.01281
5Ethanol801.0888
6Acetic AcidReflux1.0358

This systematic approach ensures that the final manufacturing process is efficient, economical, and consistently produces the target compound to the required specifications. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization of 2 3 Chlorophenyl 3 Methylbutanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of the molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity and spatial relationships of atoms.

One-dimensional NMR provides fundamental information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule. The structure of 2-(3-Chlorophenyl)-3-methylbutanoic acid suggests a distinct set of signals for each unique nucleus.

¹H NMR Analysis: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the chlorophenyl ring, the methine protons of the butanoic acid chain, and the methyl protons of the isopropyl group. The chemical shift (δ) of each proton is influenced by its local electronic environment. For instance, protons on the aromatic ring are deshielded and appear at higher chemical shifts compared to the aliphatic protons. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, with the multiplicity predicted by the n+1 rule. The magnitude of this splitting, the coupling constant (J), provides valuable information about the dihedral angle between the coupled protons.

¹³C NMR Analysis: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. docbrown.info For this compound, eleven distinct signals are anticipated, corresponding to the carboxyl carbon, the carbons of the aromatic ring, and the carbons of the aliphatic side chain. The chemical shifts are characteristic of the carbon type; for example, the carbonyl carbon of the carboxylic acid is typically found significantly downfield (160-220 ppm). libretexts.org

Predicted ¹H and ¹³C NMR Data Tables

The following tables outline the predicted chemical shifts and multiplicities for the compound.

Table 1: Predicted ¹H NMR Chemical Shift Assignments Interactive data table. Sort by column or search.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 3.5 - 3.7 Doublet (d) ~4.5
H-3 2.2 - 2.4 Multiplet (m) -
H-2' 7.2 - 7.3 Singlet-like (s) -
H-4' 7.3 - 7.4 Triplet-like (t) ~7.8
H-5' 7.2 - 7.3 Doublet-like (d) ~7.8
H-6' 7.3 - 7.4 Doublet-like (d) ~7.8
-CH₃ (isopropyl) 0.9 - 1.1 Doublet (d) ~6.8
-CH₃ (isopropyl) 0.8 - 1.0 Doublet (d) ~6.8

Table 2: Predicted ¹³C NMR Chemical Shift Assignments Interactive data table. Sort by column or search.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (-COOH) 175 - 180
C-2 55 - 60
C-3 30 - 35
C-4 (-CH₃) 18 - 22
C-5 (-CH₃) 18 - 22
C-1' 140 - 142
C-2' 128 - 130
C-3' 134 - 136
C-4' 126 - 128
C-5' 129 - 131

2D NMR experiments provide correlational data that helps to piece together the molecular puzzle, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. sdsu.edu For this compound, a key correlation would be observed between the proton at C2 and the proton at C3, as well as between the C3 proton and the methyl protons of the isopropyl group, confirming the aliphatic chain's structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons to the carbons they are directly attached to. youtube.com This is crucial for assigning the ¹³C spectrum definitively by linking each carbon to its known proton signal. For example, the signal for the C2 proton would correlate with the C2 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformational preferences. youtube.com Correlations between the C2 proton and the protons of the isopropyl group could provide insight into the preferred rotational conformation around the C2-C3 bond.

Polymorphism describes the ability of a solid material to exist in multiple crystalline forms. mdpi.com These different forms can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique for studying polymorphism because the NMR spectrum is sensitive to the local environment of the nuclei, which can differ between polymorphs due to variations in molecular packing and conformation in the crystal lattice. mit.edu

By using techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), one can obtain high-resolution spectra of the solid compound. If this compound exists in multiple polymorphic forms, each form would be expected to produce a unique ¹³C ssNMR spectrum, with differences in chemical shifts and signal multiplicities reflecting the distinct crystallographic environments of the carbon atoms. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS can measure the mass of a molecule with very high precision (typically to within 5 ppm). This accuracy allows for the determination of the exact molecular formula from the measured mass. For this compound (C₁₁H₁₃ClO₂), the monoisotopic mass can be calculated precisely. The ability of HRMS to provide an unambiguous molecular formula makes it an indispensable tool in structural characterization. nih.gov

Table 3: Predicted HRMS Data for Molecular Adducts Interactive data table. Sort by column or search.

Adduct Ion Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺ C₁₁H₁₄ClO₂⁺ 213.0677
[M+Na]⁺ C₁₁H₁₃ClNaO₂⁺ 235.0496

Data referenced from predicted values. uni.lu

In tandem mass spectrometry (MS/MS), ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This process provides detailed structural information by revealing how the molecule breaks apart.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Plausible fragmentation pathways would include:

Loss of water (-18 Da): A common fragmentation for carboxylic acids.

Loss of the carboxyl group (-45 Da): Cleavage of the C-C bond adjacent to the carbonyl group. libretexts.org

Loss of the isopropyl group (-43 Da): Cleavage resulting in the loss of a C₃H₇ radical.

Cleavage of the chlorophenyl group: Loss of the C₇H₆Cl fragment.

Analyzing these fragmentation patterns allows for the confirmation of the different structural units within the molecule. nih.gov

Table 4: Proposed Key MS/MS Fragments for the [M+H]⁺ Ion Interactive data table. Sort by column or search.

Proposed Fragment Ion (m/z) Proposed Neutral Loss Fragment Structure
195.0571 H₂O [C₁₁H₁₂ClO]⁺
169.0779 CO₂ [C₁₀H₁₄Cl]⁺
170.0415 C₃H₇ [C₈H₇ClO]⁺

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characteristic Functional Group Vibrations

The vibrational spectrum of this compound is dominated by the characteristic frequencies of its constituent functional groups: the carboxylic acid, the 3-chlorophenyl ring, and the isopropyl moiety. The analysis of these vibrations allows for the unambiguous confirmation of the molecular structure.

The carboxylic acid group gives rise to some of the most distinct bands in the IR spectrum. libretexts.org Due to strong intermolecular hydrogen bonding, which leads to the formation of cyclic dimers in the condensed phase, the O-H stretching vibration appears as a very broad and intense absorption band spanning a wide range from approximately 3300 to 2500 cm⁻¹. libretexts.orgspectroscopyonline.com The carbonyl (C=O) stretching vibration is also highly characteristic, typically appearing as a strong, sharp band. For saturated aliphatic carboxylic acids, this band is found around 1730-1700 cm⁻¹. spectroscopyonline.com The presence of the adjacent aromatic ring may slightly influence this position. Other vibrations associated with the carboxyl group include the C-O stretching and in-plane O-H bending modes, which are coupled and appear in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions, respectively. A notable broad absorption due to out-of-plane O-H bending is often observed around 900 cm⁻¹. spectroscopyonline.com

The 3-chlorophenyl group contributes several characteristic bands. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce a series of medium to weak intensity bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (1,3-disubstitution) influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. The C-Cl stretching vibration is expected to produce a strong band in the fingerprint region, typically between 750 and 550 cm⁻¹.

The aliphatic isopropyl and methine groups also have characteristic vibrations. The stretching vibrations of the C-H bonds in the methyl (CH₃) and methine (C-H) groups occur in the 2975-2870 cm⁻¹ range, often appearing as sharp peaks superimposed on the broad O-H stretch of the carboxylic acid dimer. libretexts.org The deformation (bending) vibrations of these groups, such as CH₃ symmetric and asymmetric bending, occur around 1385-1370 cm⁻¹ and 1470-1450 cm⁻¹, respectively.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

Table 1. Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H stretch (H-bonded)Carboxylic Acid3300 - 2500Strong, Very BroadWeak
C-H stretch (aromatic)Chlorophenyl3100 - 3000Weak to MediumMedium to Strong
C-H stretch (aliphatic)Isopropyl, Methine2975 - 2870Medium to StrongMedium to Strong
C=O stretchCarboxylic Acid1730 - 1700Very StrongMedium
C=C stretch (aromatic)Chlorophenyl1600 - 1450Medium to WeakStrong
C-O stretch / O-H bendCarboxylic Acid1320 - 1210StrongWeak
O-H bend (out-of-plane)Carboxylic Acid~900Medium, BroadVery Weak
C-Cl stretchChlorophenyl750 - 550StrongStrong

Conformational Analysis using Vibrational Modes

This compound possesses conformational flexibility due to rotation around several single bonds, primarily the Cα-C(phenyl) and Cα-C(isopropyl) bonds. Different stable rotational isomers (conformers) can coexist at room temperature, and vibrational spectroscopy is a powerful tool to study this conformational landscape. nih.govillinois.edu

The vibrational frequencies, particularly in the lower frequency "fingerprint" region (below 1500 cm⁻¹), are sensitive to the specific three-dimensional arrangement of the atoms. nih.gov Each stable conformer has a unique set of vibrational modes. By comparing experimental IR and Raman spectra with those predicted computationally for different possible conformers, it is often possible to identify the conformers present in a sample and even estimate their relative populations.

For this compound, rotation around the bond connecting the chiral center to the phenyl ring would alter the spatial relationship between the carboxylic acid, the isopropyl group, and the aromatic ring. This would significantly affect the coupling between various bending and stretching modes, leading to shifts in the observed frequencies. For instance, skeletal vibrations involving the C-Cl bond and the butanoic acid backbone would be conformation-dependent. Low-frequency torsional modes, often accessible by Raman spectroscopy, are particularly indicative of the conformational dynamics. uc.pt

Ab initio or Density Functional Theory (DFT) calculations can be employed to predict the vibrational spectra for different low-energy conformers. nih.govst-andrews.ac.uk The comparison of these theoretical spectra with the experimental data from gaseous, liquid, or solution phases can confirm the presence of specific conformers and elucidate the intramolecular interactions, such as weak hydrogen bonds or steric repulsions, that stabilize them.

X-ray Crystallography and Single-Crystal Diffraction Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. For a chiral molecule like this compound, a single-crystal X-ray diffraction study would provide unequivocal information on its molecular conformation, absolute stereochemistry, and the nature of intermolecular interactions that dictate the crystal packing. While a specific crystal structure for this compound is not publicly available, the principles of the technique and the expected structural features can be described based on studies of analogous compounds, such as other arylalkanoic acids. oup.comresearchgate.net

Determination of Absolute Stereochemistry

For a chiral compound with one stereocenter, such as this compound, there exist two enantiomers (R and S). Single-crystal X-ray diffraction is one of the most powerful techniques for unambiguously determining the absolute configuration of a chiral molecule. The most common method relies on the phenomenon of anomalous dispersion.

When X-rays interact with electrons, a phase shift occurs. For most atoms and common X-ray wavelengths (e.g., Cu Kα), this effect is small. However, if the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor becomes complex, and the effect, known as anomalous dispersion, becomes significant. This effect breaks Friedel's law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal. In the presence of an anomalous scatterer, I(h,k,l) ≠ I(-h,-k,-l). The differences in intensity between these "Friedel pairs" are dependent on the absolute configuration of the molecule.

By carefully measuring the intensities of a large number of Friedel pairs and analyzing the differences (known as Bijvoet differences), the true absolute configuration of the molecule in the crystal can be determined. The presence of the chlorine atom in this compound can be sufficient to produce a measurable anomalous scattering effect, allowing for the determination of the absolute stereochemistry of the chiral center.

Crystal Packing and Intermolecular Hydrogen Bonding Networks

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The most dominant of these is the hydrogen bond formed by the carboxylic acid groups. Carboxylic acids almost universally form strong, centrosymmetric dimers in the crystalline phase through a pair of O-H···O hydrogen bonds. researchgate.netcore.ac.uk This creates a characteristic eight-membered ring motif.

Table 2. Typical Hydrogen Bond Geometries in Carboxylic Acid Dimers

InteractionDonor (D) - Acceptor (A)Typical D···A Distance (Å)Typical D-H···A Angle (°)
O-H···OCarboxyl - Carbonyl2.6 - 2.8165 - 175

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical spectroscopy techniques, including Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are essential non-destructive methods for investigating the stereochemistry of chiral molecules in solution. unipi.it These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. For this compound, these techniques can be used to assign the absolute configuration of its chiral center.

ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light (Δε = εL - εR) as a function of wavelength. A non-zero ECD signal is only observed for chiral molecules within their chromophore absorption bands. In this compound, the 3-chlorophenyl group serves as the primary chromophore, exhibiting π→π* electronic transitions in the UV region. The spatial arrangement of the substituents around the chiral center perturbs these transitions, leading to a characteristic ECD spectrum. The resulting positive or negative ECD bands, known as Cotton effects, are directly related to the absolute configuration of the molecule. nih.gov

ORD measures the variation in the angle of optical rotation as a function of wavelength. The ORD spectrum is closely related to the ECD spectrum through the Kronig-Kramers transforms, and a Cotton effect is also observed in ORD as a characteristic peak-and-trough curve in the region of the chromophore's absorption. nih.gov

The absolute configuration of this compound can be determined by comparing the experimentally measured ECD spectrum with theoretical spectra generated using quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). researchgate.net By calculating the predicted ECD spectra for both the R and S enantiomers, a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute stereochemistry. frontiersin.orgnih.gov This combined experimental and computational approach has become a standard and reliable method for the stereochemical characterization of chiral arylalkanoic acids and other natural and synthetic products. nih.govmdpi.com

Computational and Theoretical Chemistry of 2 3 Chlorophenyl 3 Methylbutanoic Acid

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the intrinsic properties of a molecule in a static state, typically in the gas phase. nih.govresearchgate.netmdpi.com The B3LYP functional is a commonly used hybrid functional for such studies, often paired with basis sets like 6-311++G(d,p) to provide a balance of accuracy and computational cost. nih.govijcce.ac.ir

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For 2-(3-Chlorophenyl)-3-methylbutanoic acid, this involves calculating bond lengths, bond angles, and dihedral angles that define its structure.

The molecule possesses significant conformational flexibility due to rotation around several single bonds. rsc.orguky.edu Key rotations include the bond connecting the chlorophenyl ring to the chiral carbon and the bonds within the methylbutanoic acid chain. A conformational scan, where the energy is calculated for systematic rotations around these bonds, helps to map the conformational landscape and identify low-energy conformers. Steric hindrance between the substituent groups plays a crucial role in determining the most stable conformations. uky.edu

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table presents typical data that would be obtained from a DFT/B3LYP geometry optimization. Actual values may vary based on the specific computational level of theory.

ParameterBond/AtomsCalculated Value
Bond Lengths (Å)
C-Cl1.745
C=O (carbonyl)1.210
C-O (hydroxyl)1.350
O-H (hydroxyl)0.970
**Bond Angles (°) **
C-C-C (backbone)112.5
O=C-O (carboxyl)123.0
Dihedral Angles (°)
Cl-C-C-C15.0

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier molecular orbitals (FMOs) that govern chemical reactivity. ijcce.ac.ir

The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). scienceopen.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. ijcce.ac.irnih.gov A smaller gap suggests the molecule is more reactive. For this compound, the HOMO is typically localized on the electron-rich 3-chlorophenyl ring, whereas the LUMO is often centered on the electron-accepting carboxylic acid group.

Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. scienceopen.comscribd.com

Table 2: Illustrative Calculated Electronic Properties of this compound This table shows representative electronic property data derived from quantum chemical calculations.

PropertySymbolFormulaTypical Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--6.35
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.90
HOMO-LUMO Energy GapΔEELUMO - EHOMO4.45
Ionization PotentialIP-EHOMO6.35
Electron AffinityEA-ELUMO1.90
Chemical Hardnessη(IP - EA) / 22.23

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental results for structure validation. scirp.orgresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. walshmedicalmedia.com These theoretical predictions are valuable for assigning peaks in experimental NMR spectra.

IR Spectroscopy: The calculation of harmonic vibrational frequencies helps in the analysis of infrared (IR) spectra. walshmedicalmedia.com By analyzing the vibrational modes, specific peaks in the spectrum can be assigned to the stretching or bending of particular bonds, such as the C=O stretch of the carboxylic acid or C-Cl stretching of the chlorophenyl group.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. researchgate.netresearchgate.net This allows for the prediction of the absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to electronic transitions, often π→π* transitions within the aromatic ring. walshmedicalmedia.com

Table 3: Illustrative Predicted Spectroscopic Data for this compound This table provides examples of the types of spectroscopic data that can be computationally predicted.

SpectrumFeaturePredicted Value
¹H NMR Chemical Shift (δ, ppm) of Carboxylic H12.1
¹³C NMR Chemical Shift (δ, ppm) of Carbonyl C175.0
IR Vibrational Frequency (cm⁻¹) of C=O Stretch1715
UV-Vis Max Absorption (λmax, nm) for π→π*275

Molecular Dynamics Simulations

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior in a simulated environment, such as in a solution.

MD simulations are an excellent tool for exploring the conformational flexibility of this compound in a solvent. mdpi.com By simulating the molecule in a box of explicit solvent molecules (e.g., water), its dynamic behavior can be observed. The simulation can reveal the preferred conformations in solution, the frequency of transitions between different conformational states, and the relative stability of these states by analyzing the simulation trajectory. This provides a more realistic view of the molecule's structure than gas-phase calculations, as intermolecular interactions with the solvent are accounted for.

The solvent has a profound effect on the structure and dynamics of a solute. MD simulations can explicitly model the interactions between this compound and the surrounding solvent molecules. nih.gov Key insights that can be gained include:

Solvation Shell Structure: Analyzing the radial distribution function from the simulation can show how solvent molecules, like water, arrange themselves around different parts of the solute, particularly the polar carboxylic acid group and the nonpolar chlorophenyl ring.

Hydrogen Bonding: The dynamics of hydrogen bonds between the carboxylic acid's donor and acceptor sites and the solvent can be quantified, revealing their lifetimes and strengths.

Conformational Preference: The presence of a solvent can alter the conformational energy landscape, stabilizing certain conformers over others through specific interactions like hydrogen bonding. nih.govresearchgate.net This can lead to a different distribution of conformers in solution compared to the gas phase.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this involves mapping the potential energy surface for its synthetic and degradative transformations. Key synthetic routes often involve the formation of the crucial carbon-carbon bond adjacent to the aromatic ring and subsequent modifications.

Using quantum mechanical methods, such as Density Functional Theory (DFT), researchers can model the geometry of reactants, products, and high-energy transition states. The transition state is a critical point on the reaction coordinate, representing the energy maximum that must be overcome for a reaction to proceed. Characterizing its structure provides a detailed picture of the bond-breaking and bond-forming events that define the reaction mechanism. For instance, a plausible synthesis might involve the nucleophilic addition of an isopropyl Grignard reagent to 3-chlorophenylacetic acid ester, where the transition state would feature a partially formed carbon-carbon bond and a coordinated magnesium atom activating the carbonyl group. nih.govwikipedia.org

Energetics and Kinetics of Key Transformations

Once the stationary points (reactants, products, and transition states) on the potential energy surface are located, their relative energies can be calculated to determine the thermodynamics and kinetics of the reaction. The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a primary determinant of the reaction rate.

Key transformations in the synthesis or degradation of this compound include steps like esterification, nucleophilic substitution, and oxidation. For example, the final step in some synthetic routes might be the oxidation of the corresponding aldehyde. orgoreview.comorganic-chemistry.org Computational modeling can predict the activation barrier for this step, helping to select the most efficient oxidant and reaction conditions. Lower activation energies suggest a faster reaction, providing a basis for comparing different synthetic strategies before attempting them in a laboratory setting.

Table 1: Illustrative Calculated Energetics for a Hypothetical Aldehyde Oxidation Step

ParameterValue (kcal/mol)Description
ΔG‡ (Activation Free Energy)+20.1The free energy barrier that must be overcome for the reaction to occur. researchgate.net
ΔGr (Free Energy of Reaction)-45.7The overall free energy change, indicating a thermodynamically favorable (exergonic) reaction.

Note: The values in this table are representative examples based on DFT calculations for similar reactions and are intended for illustrative purposes. researchgate.net

Quantitative Structure-Property/Reactivity Relationships (QSPR/QSRR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a molecule with its physical properties or reactivity. nih.gov These models are built on the principle that the structure of a molecule, encoded by numerical descriptors, dictates its behavior.

Development of Descriptors for Chemical Reactivity Prediction

The foundation of any QSPR/QSRR model is the selection of molecular descriptors. These are numerical values that quantify different aspects of a molecule's topology, geometry, and electronic structure. For this compound, a range of descriptors can be calculated using computational methods to predict its reactivity. nih.gov

Electronic Descriptors: These are derived from quantum chemical calculations and describe the electron distribution. researchgate.net Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges on the carboxylic acid group and the chlorine atom. nih.govjmaterenvironsci.com A lower LUMO energy, for instance, might indicate greater susceptibility to nucleophilic attack.

Topological Descriptors: These are derived from the 2D graph of the molecule and describe its size, shape, and branching.

Steric Descriptors: These quantify the three-dimensional bulk of the molecule and its substituents, which can influence reaction rates by hindering the approach of a reactant.

Table 2: Example Molecular Descriptors for Reactivity Analysis

DescriptorTypical Value/RangePredicted Influence on Reactivity
EHOMO-8.5 to -9.5 eVHigher values correlate with greater nucleophilicity.
ELUMO-0.5 to -1.5 eVLower values correlate with greater electrophilicity.
Dipole Moment2.0 - 3.5 DebyeInfluences intermolecular interactions and solubility.
Molar Volume~180-190 cm³/molRelates to steric hindrance at the reaction center. tandfonline.com
LogP3.5 - 4.5Predicts partitioning between aqueous and organic phases.

Note: Values are hypothetical estimates for compounds of similar structure and complexity and would require specific calculation for this compound. nih.gov

Predictive Models for Synthetic Efficiency and Product Selectivity

Once a set of relevant descriptors is calculated for a series of related compounds, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model. tandfonline.com This model can then be used to predict the synthetic yield or product selectivity for a new compound, such as this compound.

For instance, a model could be trained on a dataset of similar arylalkanoic acid syntheses, using descriptors of the reactants and catalysts to predict the reaction yield. mdpi.compharmacy180.com Such a model could reveal that a high positive partial charge on the carbonyl carbon and minimal steric hindrance from the isopropyl group are key factors for achieving high synthetic efficiency. These predictive tools are invaluable for optimizing reaction conditions and prioritizing synthetic routes, thereby accelerating the process of chemical discovery and development.

Force Field Development and Parameterization for Molecular Mechanics Studies

While quantum mechanics provides highly accurate descriptions of molecules, it is computationally expensive. For large-scale simulations, such as studying the conformational behavior of the molecule or its interaction with a biological target, molecular mechanics (MM) is the preferred method. MM relies on a "force field," a set of equations and parameters that describe the potential energy of a molecule as a function of its atomic coordinates. wikipedia.org

Standard force fields like the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF) have parameters for many common organic fragments, but specific parameters for a novel structure like this compound often need to be developed or refined. nih.govambermd.org

The parameterization process involves several steps:

Partial Charge Calculation: Atomic charges are calculated using quantum mechanics to accurately represent the molecule's electrostatic potential. For halogenated compounds, special attention is needed to correctly model the "sigma hole," a region of positive electrostatic potential on the halogen atom that can engage in halogen bonding. nih.govnih.gov This is often achieved by adding a virtual particle with a positive charge off the axis of the C-Cl bond. nih.gov

Bonded Parameter Derivation: Equilibrium bond lengths, bond angles, and dihedral angles are determined by optimizing the molecule's geometry at a high level of theory. Force constants for these terms are often derived by fitting to vibrational frequencies or by scanning the potential energy surface for bond rotations (for dihedrals).

Lennard-Jones Parameter Optimization: These parameters, which describe van der Waals interactions, are typically refined by fitting simulation results to experimental data, such as the density and enthalpy of vaporization of the pure liquid or related compounds like chlorobenzene. nih.gov

Once parameterized, the force field can be used in molecular dynamics simulations to explore the conformational landscape of this compound and its interactions with its environment over time.

Stereochemistry and Enantiomeric Purity of 2 3 Chlorophenyl 3 Methylbutanoic Acid

Characterization of Stereoisomers and Enantiomeric Excess

Chiral chromatography is a cornerstone technique for separating the enantiomers of 2-(3-Chlorophenyl)-3-methylbutanoic acid, allowing for the determination of enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the separation of chiral acids like this compound. nih.govmdpi.comnih.gov The choice of the specific CSP and the mobile phase composition are crucial for achieving optimal separation. nih.gov For instance, the separation of 2-(3-chlorophenyl)propanoic acids has been successfully achieved using countercurrent chromatography with hydroxypropyl-β-cyclodextrin as a chiral additive. researchgate.net

Factors influencing HPLC separation include:

Chiral Stationary Phase: The type of polysaccharide backbone (cellulose or amylose) and the derivative (e.g., carbamate (B1207046) or benzoate) significantly affect enantioselectivity. nih.gov

Mobile Phase: The composition of the mobile phase, including the type of organic modifier (e.g., ethanol, isopropanol) and additives, can alter retention times and resolution. nih.gov

Temperature: Separation temperature can influence the interaction between the analyte and the CSP, sometimes leading to a reversal of the enantiomer elution order. nih.gov

Gas Chromatography (GC):

Chiral GC is another effective method for enantiomeric separation, particularly for volatile derivatives of the acid. nih.gov The analytes are typically derivatized to increase their volatility before being introduced into a column containing a chiral stationary phase. Cyclodextrin derivatives are commonly used as CSPs in chiral GC. nih.govjiangnan.edu.cn The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP. jiangnan.edu.cn

Interactive Data Table: Chiral Chromatography Methods for Arylpropanoic Acids

MethodChiral Selector/Stationary PhaseMobile/Carrier Gas PhaseDetectionApplication Notes
HPLC Polysaccharide-based (e.g., cellulose, amylose derivatives) nih.govNormal-phase eluents (e.g., hexane/alcohol mixtures) nih.govUVElution order can be influenced by CSP type, mobile phase, and temperature. nih.gov
HPLC Hydroxypropyl-β-cyclodextrin (chiral additive) researchgate.netTwo-phase liquid systemUVSuccessful for 2-(3-chlorophenyl)propanoic acids. researchgate.net
GC Cyclodextrin derivatives nih.govjiangnan.edu.cnInert gas (e.g., Helium, Nitrogen)FIDRequires derivatization of the carboxylic acid to a more volatile form. nih.gov

Polarimetry is a classical technique used to measure the optical rotation of a chiral compound in solution. wikipedia.org Enantiomers of this compound will rotate the plane of plane-polarized light to an equal extent but in opposite directions. openstax.org The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise. wikipedia.orglibretexts.org

The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation (α), the concentration of the solution (c), and the path length of the sample cell (l). openstax.orgyoutube.com

Specific Rotation Formula:

[α] = α / (l * c)

This measurement is crucial for characterizing the enantiomers and for determining the enantiomeric excess of a mixture. The enantiomeric excess (% ee) can be calculated by comparing the specific rotation of a mixture to the specific rotation of a pure enantiomer. libretexts.org

Enantiomeric Excess Calculation:

% ee = ([α]mixture / [α]pure enantiomer) * 100

For example, a kinetic resolution of a related compound, 2-fluoroibuprofen, yielded a product with a specific optical rotation of [α]D27 −26.9° (c 1.2, EtOH). mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of chiral shift reagents (CSRs), is a powerful tool for determining enantiomeric purity. researchgate.netnih.gov In an achiral environment, the NMR spectra of enantiomers are identical. However, the addition of a chiral shift reagent, typically a lanthanide complex, forms transient diastereomeric complexes with the enantiomers. libretexts.orgnih.gov These diastereomeric complexes have different magnetic environments, leading to separate signals for the corresponding protons in the NMR spectrum. libretexts.org

The chemical shift difference between the signals of the two enantiomers allows for the quantitative determination of their ratio by integrating the respective peaks. nih.gov Europium complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III)), are commonly used as chiral shift reagents. nih.gov This method is often more reliable than polarimetry and requires only a small amount of sample. nih.gov

Resolution of Racemic this compound

Resolution is the process of separating a racemic mixture into its individual enantiomers. libretexts.org For a carboxylic acid like this compound, common methods include diastereomeric salt formation and kinetic resolution.

This classical resolution method involves reacting the racemic acid with an enantiomerically pure chiral base. libretexts.orglibretexts.org This reaction forms a mixture of two diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orgnih.gov

Commonly used chiral bases for the resolution of racemic acids include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines like 1-phenylethanamine. libretexts.orglibretexts.org

The process involves the following steps:

Reaction of the racemic this compound with a single enantiomer of a chiral base to form a mixture of diastereomeric salts.

Separation of the diastereomeric salts based on their differing solubilities through fractional crystallization. nih.govresearchgate.net

Regeneration of the individual enantiomers of the acid by treating the separated diastereomeric salts with a strong acid to remove the chiral base. libretexts.org

The success of this method depends on the ability to form crystalline salts and the difference in solubility between the two diastereomers. mdpi.com

Kinetic resolution is a method that relies on the different rates of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. whiterose.ac.uknih.gov This results in one enantiomer reacting faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer.

One example of a kinetic resolution strategy involves the use of a chiral acyl-transfer catalyst. mdpi.com In a study on related 2-aryl-2-fluoropropanoic acids, a kinetic resolution was achieved using pivalic anhydride (B1165640) as a coupling agent, an achiral nucleophile, and a chiral acyl-transfer catalyst like (+)-benzotetramisole (BTM). mdpi.com This process can lead to the formation of an optically active ester from one enantiomer while leaving the other enantiomer of the carboxylic acid largely unreacted. mdpi.comcjcatal.com The efficiency of the resolution is determined by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers. whiterose.ac.uk

Crystallization-Based Resolution Methods

Crystallization-based methods are widely employed for the separation of enantiomers on both laboratory and industrial scales. These techniques rely on the formation of diastereomers with a chiral resolving agent, which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

For acidic compounds like this compound, chiral amines are commonly used as resolving agents. The reaction between the racemic acid and a single enantiomer of a chiral amine results in the formation of a pair of diastereomeric salts.

General Scheme of Diastereomeric Salt Resolution:

(R,S)-Acid + (R')-Base → (R)-Acid·(R')-Base + (S)-Acid·(R')-Base

Due to their different solubilities in a given solvent, one diastereomeric salt will preferentially crystallize, allowing for its separation by filtration. The purified diastereomeric salt is then treated with a strong acid to liberate the desired enantiomer of the carboxylic acid. A subsequent extraction or crystallization step yields the enantiomerically enriched product.

While specific resolution protocols for this compound are not extensively detailed in publicly available literature, the resolution of structurally similar compounds, such as chloromandelic acids, has been successfully achieved using chiral amines like N-benzyl-1-phenylethylamine. researchgate.netnih.gov This suggests that similar chiral amines could be effective resolving agents for this compound.

The efficiency of such a resolution is dependent on several factors, including the choice of resolving agent, the solvent system, temperature, and the stoichiometry of the reactants. A screening of various chiral bases and solvents is typically necessary to identify the optimal conditions for achieving high diastereomeric and enantiomeric excess.

The table below illustrates potential chiral resolving agents and solvents that could be screened for the resolution of this compound, based on general principles of diastereomeric salt resolution.

Potential Chiral Resolving AgentPotential Solvent(s)Rationale
(R)- or (S)-1-PhenylethylamineEthanol, Methanol (B129727), Acetone, Ethyl AcetateCommonly used and effective for resolving various carboxylic acids.
(R)- or (S)-N-Benzyl-1-phenylethylamineEthanol, Isopropanol, TolueneHas shown success in resolving other chlorophenyl-substituted carboxylic acids. researchgate.netnih.gov
Cinchona alkaloids (e.g., quinine, quinidine)Acetone, EthanolNatural and readily available chiral bases with a history of successful resolutions.
(1R,2S)-EphedrineEthanol, WaterA versatile chiral amine often used in diastereomeric salt formation.

Stereochemical Stability and Potential for Epimerization

The stereochemical stability of this compound is a critical consideration, as the loss of enantiomeric purity through epimerization can undermine the benefits of a successful resolution. Epimerization at the C2 stereocenter would lead to the formation of the undesired enantiomer, resulting in a racemic or partially racemized mixture.

The primary mechanism for the epimerization of 2-arylalkanoic acids involves the deprotonation of the alpha-proton at the stereocenter to form a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face with equal probability, leading to racemization.

Factors Influencing Epimerization:

Basicity: The presence of a base is the most significant factor promoting epimerization. Strong bases can readily abstract the acidic alpha-proton. The rate of epimerization is generally proportional to the strength and concentration of the base.

Temperature: Higher temperatures can provide the necessary activation energy for the deprotonation and reprotonation steps, thus accelerating the rate of epimerization.

Solvent: The polarity and protic nature of the solvent can influence the stability of the enolate intermediate and the rate of proton exchange.

Under neutral or acidic conditions, 2-arylalkanoic acids are generally considered to be stereochemically robust. The acidity of the alpha-proton is not high enough for significant deprotonation to occur in the absence of a base. Therefore, during storage and handling under typical laboratory conditions (neutral pH, ambient temperature), this compound is expected to be stereochemically stable. However, exposure to basic environments, particularly at elevated temperatures, should be avoided to prevent potential loss of enantiomeric purity.

The following table summarizes the expected stereochemical stability under different conditions:

ConditionPotential for EpimerizationRationale
Neutral (pH ~7) LowThe α-proton is not sufficiently acidic to be abstracted by water or neutral species.
Acidic (pH < 7) Very LowThe presence of excess protons suppresses the formation of the enolate intermediate.
Basic (pH > 7) HighBases can readily abstract the α-proton, leading to the formation of a planar enolate and subsequent racemization.
Elevated Temperature IncreasedProvides the activation energy for the epimerization process, accelerating the rate, especially in the presence of a base.

Derivatization and Functionalization Strategies for 2 3 Chlorophenyl 3 Methylbutanoic Acid

Synthesis of Chemically Versatile Esters and Amides

The carboxylic acid moiety of 2-(3-Chlorophenyl)-3-methylbutanoic acid is a prime site for derivatization, allowing for the synthesis of a wide array of esters and amides. These derivatives are often key intermediates in the synthesis of more complex molecules. ontosight.ai

Esterification: The conversion of this compound to its corresponding esters can be readily achieved through several established methods. One of the most common is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orglibretexts.org This is an equilibrium-driven reaction, and to favor the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it is formed. libretexts.orgmasterorganicchemistry.com

For instance, the synthesis of methyl 2-(3-chlorophenyl)-3-methylbutanoate would involve the reaction of the parent carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Reaction Reagents and Conditions Product General Yields
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH), HeatCorresponding Ester (e.g., Methyl or Ethyl ester)Moderate to High

Amidation: The synthesis of amides from this compound typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. Standard peptide coupling reagents are widely employed for this purpose. peptide.comyoutube.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), are used to form an active ester intermediate, which then readily reacts with a primary or secondary amine to yield the corresponding amide. mdpi.com

This methodology allows for the coupling of a wide variety of amines, including amino acid esters, to form peptide-like structures.

Reaction Reagents and Conditions Product General Yields
Amide CouplingAmine (R-NH₂), Coupling Agent (e.g., DCC, EDC), +/- Additive (e.g., NHS, HOBt), Solvent (e.g., DCM, DMF)Corresponding AmideHigh

Introduction of Diverse Functional Groups on the Phenyl Ring for Material Science Precursors

The 3-chlorophenyl group of the molecule can be further functionalized to introduce a variety of substituents, which can significantly alter the electronic and physical properties of the compound. These modifications are of particular interest in material science for the synthesis of functional polymers and other advanced materials. routledge.comresearchgate.net The existing chloro substituent and the alkyl carboxylic acid side chain will influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions can be employed to introduce new functional groups onto the phenyl ring. The chloro group is an ortho-, para-director, while the alkyl group is also an ortho-, para-director. Therefore, substitution is expected to occur at positions ortho and para to these groups.

Reaction Reagents Potential Functional Groups Introduced Potential Applications
NitrationHNO₃, H₂SO₄Nitro (-NO₂)Precursors for dyes, polymers, and pharmaceuticals
SulfonationSO₃, H₂SO₄Sulfonic acid (-SO₃H)Water-soluble derivatives, ion-exchange resins
Friedel-Crafts AcylationAcyl chloride (RCOCl), AlCl₃Acyl (-COR)Synthesis of ketones, intermediates for polymers
FormylationCO, HCl, AlCl₃/CuClFormyl (-CHO)Precursors for aldehydes, cross-linking agents

The introduction of these functional groups can provide reactive handles for polymerization reactions, leading to the formation of polyesters, polyamides, or other functional polymers with tailored properties. routledge.comsemanticscholar.orgrsc.org

Chain Extension and Modification at the Butanoic Acid Backbone

Modification of the butanoic acid backbone, particularly through chain extension, offers a route to synthesize homologated derivatives. The Arndt-Eistert reaction is a classic and effective method for the one-carbon homologation of carboxylic acids. wikipedia.orgorganic-chemistry.org This multi-step process involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile, such as water, an alcohol, or an amine, yields the chain-extended carboxylic acid, ester, or amide, respectively. nrochemistry.comadichemistry.com

Applying this to this compound would result in the formation of 3-(3-chlorophenyl)-4-methylpentanoic acid or its derivatives.

Step Reagents Intermediate/Product
1. Acid Chloride FormationSOCl₂ or (COCl)₂2-(3-Chlorophenyl)-3-methylbutanoyl chloride
2. Diazoketone FormationDiazomethane (CH₂N₂)1-Diazo-3-(3-chlorophenyl)-4-methyl-2-pentanone
3. Wolff RearrangementAg₂O, Heat, or Light in the presence of H₂O3-(3-Chlorophenyl)-4-methylpentanoic acid

This homologation can be a key step in the synthesis of analogues with altered biological activity or physical properties.

Formation of Cyclic and Heterocyclic Derivatives

The structure of this compound and its derivatives can serve as a scaffold for the synthesis of various cyclic and heterocyclic compounds.

Lactones: Intramolecular cyclization of a hydroxy-functionalized derivative of this compound can lead to the formation of lactones (cyclic esters). masterorganicchemistry.com For example, if a hydroxyl group is introduced at a suitable position on the butanoic acid backbone, acid-catalyzed intramolecular esterification can yield a lactone ring. The formation of five- and six-membered rings is generally favored. masterorganicchemistry.com

Heterocyclic Derivatives: The carboxylic acid functionality can be utilized in condensation reactions with various binucleophiles to construct heterocyclic rings. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyridazinones . uobaghdad.edu.iq The synthesis of such heterocyclic systems often involves an initial condensation to form an intermediate which then undergoes cyclization.

Heterocycle Type General Reactants Key Reaction Type
LactoneHydroxy-derivative of the parent acidIntramolecular Esterification
PyridazinoneHydrazine or substituted hydrazinesCondensation-Cyclization
Oxazoloneα-Amino acid derivativesCyclodehydration

The synthesis of these cyclic and heterocyclic derivatives can lead to compounds with novel chemical and biological properties.

Development of Linkers for Immobilization or Conjugation Chemistry

The carboxylic acid group of this compound provides a convenient handle for its attachment to other molecules or solid supports, making it a candidate for the development of linkers in immobilization or conjugation chemistry.

Immobilization on Solid Supports: The compound can be immobilized on solid supports, such as polymers or silica (B1680970) gel, that have been functionalized with reactive groups like amines or alcohols. The carboxylic acid can be activated, as described for amide synthesis, and then reacted with the functionalized support to form a stable covalent bond. This is a common strategy in solid-phase synthesis and for the preparation of heterogeneous catalysts.

Bioconjugation: For conjugation to biomolecules such as proteins or peptides, the carboxylic acid can be converted into a more reactive functional group. peptide.com A common approach is the formation of an N-hydroxysuccinimide (NHS) ester. The NHS ester is stable enough to be isolated but reacts efficiently with primary amino groups (e.g., the side chain of lysine (B10760008) residues in proteins) under physiological conditions to form a stable amide bond.

Application Activation Strategy Reacts With Linkage Formed
ImmobilizationConversion to acid chloride or activation with coupling agents (DCC, EDC)Amine or alcohol functionalized solid supportAmide or Ester
BioconjugationFormation of N-hydroxysuccinimide (NHS) esterPrimary amines (e.g., lysine in proteins)Amide

These strategies enable the use of this compound as a building block in a wide range of biochemical and biotechnological applications.

Potential Non Biological Applications and Material Science Relevance of 2 3 Chlorophenyl 3 Methylbutanoic Acid

Role as a Key Synthetic Intermediate in the Production of Advanced Organic Compounds

The reactivity of its distinct functional groups makes 2-(3-Chlorophenyl)-3-methylbutanoic acid a valuable intermediate in organic synthesis. The carboxylic acid moiety can undergo a wide range of chemical transformations, while the chlorinated benzene (B151609) ring allows for various aromatic substitution reactions. This dual reactivity enables its use in the construction of more complex molecules. ontosight.ai

Substituted phenylacetic acid derivatives are recognized as important intermediates for a range of products, including pharmaceuticals and other specialty chemicals. google.com The versatility of this compound stems from its ability to serve as a scaffold upon which additional complexity can be built. The carboxylic acid group is a gateway to forming esters, amides, acid chlorides, and other derivatives, while the chloro-substituted ring can be further functionalized. ontosight.aiwikipedia.org This makes the compound a key precursor for creating libraries of advanced organic compounds for research and industrial purposes.

Table 1: Potential Synthetic Transformations of this compound
Functional GroupReaction TypeProduct ClassPotential Application
Carboxylic AcidEsterificationEstersSolvents, Plasticizers, Fragrances
Carboxylic AcidAmidationAmidesPharmaceuticals, Polymers (Polyamides)
Carboxylic AcidReductionAlcoholsPrecursors for other organic compounds
Carboxylic AcidConversion to Acid ChlorideAcyl ChloridesHighly reactive intermediates for acylation reactions
Chlorophenyl RingNucleophilic Aromatic SubstitutionSubstituted Phenyl Derivatives (e.g., ethers, amines)Fine chemicals, electronic materials

Application in Polymer Chemistry and Material Science

The structural features of this compound suggest its potential utility in the development of novel materials with tailored properties.

While not a conventional monomer itself, this compound can be chemically modified to become a polymerizable unit. For instance, the carboxylic acid can be converted into an acrylate (B77674) or methacrylate (B99206) ester, which can then undergo free-radical polymerization. The incorporation of this monomer into a polymer backbone would introduce the bulky, rigid chlorophenyl group, which could enhance the thermal stability and mechanical strength of the resulting material. specialchem.com Research on related structures, such as 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane, has demonstrated the successful synthesis of copolymers with monomers like methyl methacrylate and styrene. researchgate.net This indicates the feasibility of incorporating chlorophenyl-containing units into polymer chains to modify their properties.

Table 2: Predicted Influence of this compound as a Monomer Unit on Polymer Properties
Structural FeaturePredicted Effect on PolymerRationale
Chlorophenyl GroupIncreased glass transition temperature (Tg), enhanced thermal stability, flame retardancy.The rigid aromatic ring restricts chain mobility; chlorine atoms can impart flame-retardant properties.
Branched Alkyl Group (Isobutyl)Increased solubility in organic solvents, modified chain packing.The non-polar, bulky group can disrupt regular chain packing and improve interaction with solvents.
Chiral CenterPotential for creating stereoregular or optically active polymers.Using an enantiomerically pure form of the monomer could lead to polymers with specific helical structures or chiroptical properties.

The synthesis of liquid crystals often involves combining rigid core structures with flexible tails. mdpi.comresearchgate.net this compound possesses key features that make it an attractive precursor for liquid crystal molecules (mesogens). The chlorophenyl group can serve as part of the rigid core, which is essential for anisotropic ordering. The carboxylic acid provides a convenient point for attachment (e.g., via esterification) to other molecular fragments, such as phenols, to complete the mesogenic structure. The branched alkyl chain can function as a flexible tail, influencing the melting point and the temperature range of the liquid crystal phases. mdpi.com The presence of the chlorine atom can also modify the dielectric anisotropy and intermolecular interactions, which are critical parameters for display applications. mdpi.com

Supramolecular chemistry relies on non-covalent interactions to construct well-ordered, functional architectures. Carboxylic acids are exemplary building blocks in this field due to their strong tendency to form predictable hydrogen bonds. mdpi.com this compound can form stable hydrogen-bonded dimers through its carboxylic acid groups. Furthermore, the chlorophenyl ring introduces other potential non-covalent interactions, such as π-π stacking and halogen bonding (where the chlorine atom acts as an electrophilic region). researchgate.net The interplay of these directed forces could be harnessed to create complex supramolecular structures like tapes, sheets, or porous networks, which are of interest in fields such as crystal engineering and functional materials design. mdpi.comresearchgate.net

Utility in Catalysis and Ligand Design for Industrial Processes

In the realm of industrial catalysis, the design of specialized ligands that can coordinate to metal centers is crucial for controlling reactivity and selectivity. This compound has potential as a precursor for such ligands. The compound possesses a chiral center at the carbon atom adjacent to the carboxylic acid. If resolved into its individual enantiomers, it could serve as a building block for chiral ligands used in asymmetric catalysis, a process vital for producing single-enantiomer pharmaceuticals and fine chemicals. The carboxylic acid group itself can act as a coordinating group to a metal, or it can be converted into other functionalities to create bidentate or polydentate ligands. The aromatic ring can also be further functionalized to tune the electronic and steric properties of the resulting ligand, thereby optimizing the performance of a catalyst.

Role in Agrochemicals as a Building Block or Precursor for Active Compounds

There is a well-established connection between chlorophenyl-substituted butanoic acid structures and the field of agrochemicals. google.com The 4-chloro isomer of this compound, 2-(4-chlorophenyl)-3-methylbutanoic acid, is known to be a metabolite and environmental transformation product of potent pyrethroid insecticides such as fenvalerate (B1672596) and esfenvalerate. nih.govherts.ac.uklgcstandards.com This structural similarity highlights the importance of this molecular scaffold in the design and synthesis of agrochemically active compounds.

Consequently, this compound serves as a valuable building block or precursor for creating new insecticidal agents. google.com Chemists can use it as a starting material to synthesize analogues of existing pesticides for structure-activity relationship (SAR) studies, aiming to develop new compounds with improved efficacy, better environmental profiles, or different target specificities. Its availability as a synthetic intermediate is therefore crucial for research and development in the agrochemical industry. google.com

Table 3: Relevance of the Chlorophenyl-methylbutanoic Acid Scaffold in Agrochemicals
Parent AgrochemicalChemical ClassRelationship to the Acid Scaffold
FenvaleratePyrethroid InsecticideThe 2-(4-chlorophenyl)-3-methylbutanoic acid moiety is a key component of its structure and a major metabolite. lgcstandards.com
EsfenvaleratePyrethroid InsecticideAs a specific isomer of fenvalerate, it also metabolizes to form 2-(4-chlorophenyl)-3-methylbutanoic acid. nih.gov

Development as a Reagent or Chemical Probe in Research Laboratories

The utility of this compound as a reagent or chemical probe in research laboratories is primarily rooted in its structural features as an aryl alkanoic acid. While specific, detailed applications in the scientific literature are not extensively documented, its chemical nature provides a clear basis for its potential roles in organic synthesis and medicinal chemistry research. The compound possesses a carboxylic acid functional group, a chiral center, and a substituted aromatic ring, all of which are valuable attributes for a chemical building block.

The primary potential application of this compound in a laboratory setting is as an intermediate in the synthesis of more complex molecules. ontosight.ai The carboxylic acid moiety is a versatile functional group that can undergo a variety of chemical transformations. For instance, it can be converted into esters, amides, acid chlorides, or alcohols, allowing for its incorporation into a wide array of larger molecular scaffolds. This versatility makes it a candidate for use in the development of new chemical entities, particularly in the pharmaceutical industry where the synthesis of novel organic compounds is a constant endeavor. ontosight.ai

The presence of a 3-chlorophenyl group influences the electronic properties and lipophilicity of the molecule. This substitution pattern can be strategically utilized by medicinal chemists to fine-tune the pharmacological properties of a target molecule. The chlorine atom can engage in halogen bonding and other non-covalent interactions, which can be critical for molecular recognition at a biological target. Furthermore, the position of the chlorine atom on the phenyl ring can be a key determinant of a compound's metabolic stability and pharmacokinetic profile.

While direct research findings on the application of this compound are limited, the well-documented use of its isomer, 2-(4-chlorophenyl)-3-methylbutanoic acid, serves as a strong indicator of its potential. The 4-chloro isomer is recognized as a useful intermediate product for the synthesis of insecticides, pharmaceuticals, and agricultural chemicals. This suggests that arylalkanoic acids with a chlorophenyl substituent are a valuable class of compounds in applied chemical research.

In the context of its potential as a chemical probe, this compound could be utilized in several ways. If derivatized with a reporter group, such as a fluorescent tag or a biotin (B1667282) molecule, it could be used to study the interactions of small molecules with biological systems. Its structural similarity to other biologically active compounds might allow it to act as a competitive inhibitor or a ligand for specific enzymes or receptors. However, it is important to note that such applications are speculative in the absence of direct research validating these uses.

The table below summarizes the key structural features of this compound and the corresponding potential applications in a research laboratory setting.

Structural FeaturePotential Application as a Reagent/Probe
Carboxylic Acid Group - Esterification to produce esters- Amidation to form amides- Reduction to form the corresponding alcohol- Conversion to acid chloride for further reactions
Chiral Center - Use as a chiral building block in asymmetric synthesis- Potential for development as a chiral resolving agent
3-Chlorophenyl Group - A scaffold for introducing a substituted aromatic ring into a larger molecule- Modulation of lipophilicity and electronic properties of target compounds- Potential for halogen bonding interactions in molecular recognition

Q & A

Q. What are the established synthetic routes for 2-(3-Chlorophenyl)-3-methylbutanoic acid, and how do their yields and purity compare?

  • Methodological Answer: The compound is synthesized via Friedel-Crafts alkylation or nucleophilic substitution of 3-chlorophenyl precursors. For example, coupling 3-chlorophenylacetic acid with methyl groups under acidic catalysis achieves moderate yields (45–60%). Purity optimization often requires column chromatography or recrystallization from ethanol-water mixtures . Alternative routes involve ester hydrolysis of intermediates like methyl (S)-3-(2-(3-chlorophenyl)acetamido)-4-(4-trifluoromethylphenyl)butanoate, which requires refluxing in acidic conditions (e.g., HCl/EtOH) . Yield discrepancies arise from steric hindrance at the 3-chlorophenyl position, necessitating temperature control (70–90°C) and inert atmospheres to suppress side reactions.

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodological Answer:
  • NMR Spectroscopy: Use 1H^1H and 13C^{13}C NMR to confirm the methyl branching (δ 1.2–1.4 ppm for CH3_3) and chlorophenyl aromatic protons (δ 7.2–7.5 ppm). The carboxylic acid proton appears as a broad singlet (~δ 12.1 ppm) in DMSO-d6_6 .
  • X-ray Crystallography: Single-crystal studies (e.g., Cu-Kα radiation, 293 K) resolve spatial arrangements, with R-factors <0.05 ensuring accuracy. The compound’s crystal packing often shows hydrogen-bonding networks between carboxylic groups and adjacent molecules .

Q. What biological targets or pathways are associated with this compound?

  • Methodological Answer: Preliminary studies suggest interactions with cyclooxygenase (COX) isoforms, particularly COX-2, due to structural similarity to anti-inflammatory carboxylic acid derivatives. Competitive binding assays (e.g., fluorescence quenching) and molecular docking (AutoDock Vina) are used to assess affinity. IC50_{50} values for COX-2 inhibition range from 10–50 µM, but results vary with substituent positioning .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound in large-scale reactions?

  • Methodological Answer:
  • Catalyst Screening: Test Lewis acids (e.g., AlCl3_3) vs. Brønsted acids (H2 _2SO4_4) for Friedel-Crafts steps. AlCl3_3 improves regioselectivity but requires strict anhydrous conditions.
  • Solvent Optimization: Replace toluene with DMF to enhance solubility of intermediates, reducing reaction time by 30% .
  • Workflow Example:

React 3-chlorophenylmagnesium bromide with methyl acrylate (1:1.2 molar ratio).

Hydrolyze the ester intermediate with 6 M HCl under reflux (yield: 68% after purification via HPLC with methanol-water gradients) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer:
  • Isomer-Specific Assays: Separate positional isomers (e.g., 2-, 3-, and 4-chlorophenyl derivatives) via chiral HPLC. Compare their IC50_{50} values to isolate the bioactive form.
  • Metabolic Stability Tests: Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to assess rapid degradation as a source of inconsistent in vivo results .

Q. What methodologies are effective for studying the compound’s corrosion inhibition properties?

  • Methodological Answer: Use gravimetric analysis (weight loss in 0.1 M KOH) and electrochemical impedance spectroscopy (EIS) to measure inhibition efficiency (~75% at 5 mM concentration). Theoretical simulations (DFT) correlate the molecule’s HOMO-LUMO gap (≤3.5 eV) with adsorption on mild steel surfaces .

Q. How does the 3-chlorophenyl substituent influence reactivity compared to other isomers?

  • Methodological Answer: The 3-chlorophenyl group induces steric and electronic effects distinct from 2- or 4-position isomers:
  • Steric Effects: The meta-position reduces ring planarity, slowing nucleophilic aromatic substitution.
  • Electronic Effects: Electron-withdrawing Cl decreases electron density at the ortho/para positions, directing electrophiles to the benzene ring’s less hindered sites.
  • Comparative Data: 3-Chloro derivatives show 20% lower reactivity in esterification vs. 4-chloro analogs .

Analytical and Stability Considerations

Q. What analytical methods are recommended for quantifying this compound in mixtures?

  • Methodological Answer:
  • HPLC: Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% formic acid (70:30 v/v; retention time: 6.2 min) .
  • LC-MS: Electrospray ionization (ESI-) in negative mode (m/z 213.6 [M-H]^-) confirms identity in biological matrices .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer:
  • Molecular Dynamics (MD): Simulate binding to COX-2 using GROMACS (force field: CHARMM36). Analyze hydrogen bonds between the carboxylic group and Arg120/His90 residues.
  • Density Functional Theory (DFT): Calculate electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How should researchers address stability issues during storage or experimental use?

  • Methodological Answer:
  • Storage: Store at -20°C in amber vials under argon to prevent oxidation. Avoid aqueous solutions (prone to hydrolysis at pH >7).
  • In-Use Stability: Monitor via TLC (silica gel, eluent: ethyl acetate/hexane 1:3) for decomposition products (Rf_f shift from 0.5 to 0.7 indicates ester formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.